molecular formula C7H4ClF2NO2 B581974 6-Chloro-2,2-difluorobenzo[d][1,3]dioxol-5-amine CAS No. 73051-44-2

6-Chloro-2,2-difluorobenzo[d][1,3]dioxol-5-amine

Cat. No.: B581974
CAS No.: 73051-44-2
M. Wt: 207.561
InChI Key: DJBHURPHBJCVAN-UHFFFAOYSA-N
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Description

6-Chloro-2,2-difluorobenzo[d][1,3]dioxol-5-amine is a chemical compound with the CAS Number: 73051-44-2 . It has a molecular weight of 207.56 and its linear formula is C7H4ClF2NO2 . It is typically stored in a dark place, under an inert atmosphere, at room temperature .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzodioxole core with chlorine and amine functional groups attached . The presence of these functional groups can influence the compound’s reactivity and interactions with other molecules.

It has a Log Po/w (iLOGP) of 1.92, indicating its lipophilicity . Its water solubility is calculated to be 0.202 mg/ml .

Scientific Research Applications

Oxidation and Nitrosation Reactions

Compounds similar to 6-Chloro-2,2-difluorobenzo[d][1,3]dioxol-5-amine have been utilized in oxidation and nitrosation reactions. For instance, 2,6-Difluoroaniline and related primary amines can be oxidized by peroxybenzoic acid in chloroform to corresponding nitroso-compounds. These reactions are foundational in the synthesis of various nitro- and nitroso- derivatives with potential applications in medicinal chemistry and materials science (Nunno et al., 1970).

Synthesis of Heterocyclic Compounds

The ability to synthesize and manipulate heterocyclic compounds is crucial in pharmaceutical research and development. A study by Simov and Davidkov (1981) on the synthesis of 2-aminobenzoxazole derivatives by reacting benzoxazoline-2-thiones with various amines underscores the importance of chloro- and difluoro-substituted compounds in creating heterocyclic structures that could be pivotal in drug discovery and development (Simov & Davidkov, 1981).

Development of Fluorinated Compounds

Fluorinated compounds play a significant role in the development of materials with unique properties, including increased stability and specificity in pharmaceuticals. Research by Chung and Hsiao (2008) on the synthesis of novel organosoluble fluorinated polyimides from 1,6-bis(4-amino-2-trifluoromethylphenoxy)naphthalene and aromatic dianhydrides showcases the application of fluorination in creating materials with low moisture absorption and low dielectric constants, useful in electronic applications (Chung & Hsiao, 2008).

Catalysis and Reaction Mechanisms

The study of catalysis and reaction mechanisms is another area where similar compounds are applied. For example, the utilization of dichloro-dicyanobenzoquinone (DDQ) as an electrocatalyst for amine dehydrogenation by Luca et al. (2011) demonstrates the broader implications of using chloro- and difluoro-substituted compounds in catalysis, potentially leading to advancements in synthetic methodologies and energy storage solutions (Luca et al., 2011).

Antimicrobial and Anticancer Research

Research into the antimicrobial and anticancer properties of benzimidazolo[1,2-a]quinolines by Babichev et al. (1989) indicates the potential for chloro- and difluoro-substituted compounds in medicinal chemistry, particularly in the design of new therapeutic agents (Babichev et al., 1989).

Safety and Hazards

The compound is labeled with the signal word “Warning” and is associated with hazard statements H315-H319, indicating that it can cause skin irritation and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Biochemical Analysis

Biochemical Properties

6-Chloro-2,2-difluorobenzo[d][1,3]dioxol-5-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been identified as a CYP1A2 inhibitor . This interaction suggests that this compound can modulate the metabolism of drugs and other xenobiotics processed by this enzyme. Additionally, its high gastrointestinal absorption and blood-brain barrier permeability indicate its potential for systemic effects .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its role as a CYP1A2 inhibitor can lead to altered metabolic pathways in cells, affecting the synthesis and degradation of various biomolecules . Furthermore, its ability to permeate the blood-brain barrier suggests potential effects on neuronal cells and brain function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. As a CYP1A2 inhibitor, it binds to the active site of the enzyme, preventing the metabolism of its substrates . This inhibition can lead to increased levels of drugs and other compounds metabolized by CYP1A2, potentially enhancing their therapeutic or toxic effects. Additionally, the compound’s interaction with other proteins and enzymes may involve similar binding mechanisms, influencing their activity and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under standard storage conditions, such as room temperature and inert atmosphere

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and therapeutic potential by modulating enzyme activity and cellular processes. At higher doses, it may cause adverse effects, including toxicity and disruption of normal cellular function . These dosage-dependent effects highlight the importance of determining the optimal therapeutic window for its use in biomedical applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with enzymes such as CYP1A2 . This interaction can influence the metabolic flux and levels of various metabolites, potentially altering the overall metabolic profile of cells and tissues. The compound’s role in these pathways underscores its potential for modulating metabolic processes and its relevance in pharmacokinetics and drug metabolism studies.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its physicochemical properties. Its high gastrointestinal absorption and blood-brain barrier permeability suggest efficient systemic distribution . Additionally, the compound’s interaction with transporters and binding proteins may affect its localization and accumulation in specific tissues, influencing its overall pharmacokinetic profile.

Properties

IUPAC Name

6-chloro-2,2-difluoro-1,3-benzodioxol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF2NO2/c8-3-1-5-6(2-4(3)11)13-7(9,10)12-5/h1-2H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJBHURPHBJCVAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC2=C1OC(O2)(F)F)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40654248
Record name 6-Chloro-2,2-difluoro-2H-1,3-benzodioxol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40654248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73051-44-2
Record name 6-Chloro-2,2-difluoro-2H-1,3-benzodioxol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40654248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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